molecular formula C4H8ClF3N2 B1430064 4,4,4-Trifluorobutanimidamide hydrochloride CAS No. 2794-32-3

4,4,4-Trifluorobutanimidamide hydrochloride

Cat. No. B1430064
CAS RN: 2794-32-3
M. Wt: 176.57 g/mol
InChI Key: RZDZYIZVZIWNEC-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobutanimidamide hydrochloride is a chemical compound with the CAS Number 2794-32-3 . It has a molecular weight of 176.57 . The IUPAC name for this compound is 4,4,4-trifluorobut-1-ene-1,1-diamine hydrochloride .


Synthesis Analysis

The synthesis of 4,4,4-Trifluorobutanimidamide hydrochloride involves three stages . In the first stage, 4,4,4-trifluorobutanenitrile reacts with aluminum (III) chloride and trimethylaluminum in toluene at temperatures between 20 - 80℃ . In the second stage, silica gel is added in dichloromethane and toluene, followed by cooling . In the third stage, hydrogen chloride is added in methanol and diethyl ether at 20℃ .


Molecular Structure Analysis

The molecular formula of 4,4,4-Trifluorobutanimidamide hydrochloride is C4H8ClF3N2 . The Inchi Code is 1S/C4H7F3N2.ClH/c5-4(6,7)2-1-3(8)9;/h1H,2,8-9H2;1H .


Physical And Chemical Properties Analysis

4,4,4-Trifluorobutanimidamide hydrochloride is a powder . It has a melting point of 96-100℃ . The compound is stored at room temperature .

Scientific Research Applications

1. Synthesis of Fluorinated Amino Acids

4,4,4-Trifluorobutanimidamide hydrochloride is utilized in the stereoselective synthesis of valuable fluorinated amino acids. These amino acids, such as 4,4,4-trifluorovaline and 5,5,5-trifluoroleucine, are obtained from 4,4,4-trifluoro-3-methylbutanoic acid through a series of reactions, including conversion to a chiral oxazoline and hydrogenation of the C=N bond. This process is significant due to the pharmacological and structural importance of fluorinated amino acids (Pigza, Quach, & Molinski, 2009).

2. Analyzing Physicochemical Compatibility

In pharmaceutical research, 4,4,4-Trifluorobutanimidamide hydrochloride is examined for its physicochemical compatibility with other compounds. For instance, studies have investigated its interaction and stability when mixed with various sedatives and analgesics in clinical settings, particularly for intravenous administration (Gersonde, Eisend, Haake, & Kunze, 2016).

3. Environmental Monitoring

Research has also explored the presence and impact of 4,4,4-Trifluorobutanimidamide hydrochloride in environmental contexts. Studies have detected it in various ecosystems, like the Bering and Chukchi marine ecosystems, analyzing its distribution and concentration in different environmental matrices such as air, ice, and seawater (Chernyak, Rice, & McConnell, 1996).

4. NMR Investigations

4,4,4-Trifluorobutanimidamide hydrochloride plays a role in nuclear magnetic resonance (NMR) studies, where its chemical shifts and coupling constants are analyzed. These investigations provide insights into the molecular structure and behavior of compounds containing trifluorobutanimidamide groups (Hinton & Jaques, 1975).

Safety And Hazards

The safety information for 4,4,4-Trifluorobutanimidamide hydrochloride includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound has a GHS07 pictogram and the signal word is "Warning" .

properties

IUPAC Name

4,4,4-trifluorobutanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3N2.ClH/c5-4(6,7)2-1-3(8)9;/h1-2H2,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDZYIZVZIWNEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluorobutanimidamide hydrochloride

CAS RN

2794-32-3
Record name 4,4,4-trifluorobutanimidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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